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molecular formula C6H9ClN2O B2719332 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride CAS No. 1080059-85-3

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride

Cat. No. B2719332
M. Wt: 160.6
InChI Key: XTBTYODKMCUPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318746B2

Procedure details

A mixture of 1-cyclopropylethanone (60 g) and N,N,N′,N′,N″,N″-hexamethylmethanetriamine (103 g) was stirred at 120° C. for 20 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. To an aqueous solution (200 mL) of the residue was added hydroxyammonium chloride (75 g), and the mixture was heated under reflux for 2 hr. The reaction mixture was extracted with diethyl ether, and the extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was applied to silica gel column chromatography (diethyl ether), and the obtained crude product was dissolve in trifluoroacetic anhydride (310 ml). Ammonium nitrate (51.3 g) was gradually added, and the reaction mixture as stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with diethyl ether. The extract was washed successively with saturated sodium hydrogen carbonate, water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was applied to silica gel column chromatography (ethyl acetate), and the obtained crude product was suspended in water (1300 mL). Ammonium chloride (624 g) and zinc powder (250 g) were added, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=10:90-60:40, volume ratio). The purified product was treated with a 4N hydrochloric acid ethyl acetate solution to give the title compound (23.8 g, yield of 5 steps 25%) as pale-pink crystals.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
624 g
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
catalyst
Reaction Step Three
Quantity
310 mL
Type
solvent
Reaction Step Four
Name
Quantity
1300 mL
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:6])[CH3:5])[CH2:3][CH2:2]1.[CH3:7][N:8](C)C(N(C)C)N(C)C.[N+:17]([O-])([O-])=O.[NH4+].[Cl-:22].[NH4+]>FC(F)(F)C(OC(=O)C(F)(F)F)=O.O.[Zn]>[ClH:22].[CH:1]1([C:4]2[O:6][N:8]=[CH:7][C:5]=2[NH2:17])[CH2:3][CH2:2]1 |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(CC1)C(C)=O
Name
Quantity
103 g
Type
reactant
Smiles
CN(C(N(C)C)N(C)C)C
Step Two
Name
Quantity
51.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Three
Name
Quantity
624 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
250 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
310 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
Quantity
1300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To an aqueous solution (200 mL) of the residue was added hydroxyammonium chloride (75 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
STIRRING
Type
STIRRING
Details
the reaction mixture as stirred at room temperature for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed successively with saturated sodium hydrogen carbonate, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=10:90-60:40, volume ratio)
ADDITION
Type
ADDITION
Details
The purified product was treated with a 4N hydrochloric acid ethyl acetate solution

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.C1(CC1)C1=C(C=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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